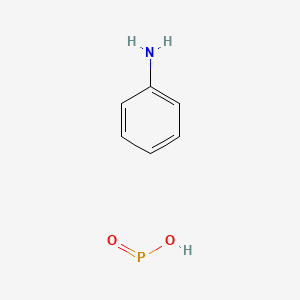

Aniline phosphinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

aniline;phosphenous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOOSTWEONVEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OP=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466061 | |

| Record name | Aniline phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82395-88-8 | |

| Record name | Aniline phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aniline phosphinate chemical structure and properties

This guide provides an in-depth technical analysis of Aniline Phosphinate , chemically defined as Anilinium Hypophosphite , and its pivotal role as a reagent in organophosphorus synthesis and drug discovery.

Structural Dynamics, Synthesis, and Pharmaceutical Applications[1]

Part 1: Chemical Identity & Structural Characterization

This compound (CAS: 82395-88-8 ) is strictly defined as the ammonium salt formed by the neutralization of aniline (a weak base) with hypophosphorous acid (a strong reducing acid). While often colloquially termed "this compound," its rigorous IUPAC designation is Anilinium Hypophosphite .

It serves as a stable, crystalline source of the hypophosphite anion (

1.1 Molecular Architecture

The compound exists as an ionic lattice stabilized by a robust hydrogen-bonding network between the anilinium protons ($ -NH_3^+ $) and the oxygen atoms of the hypophosphite anion.

-

Chemical Formula:

[1][2] -

Structure:

-

Bonding Dynamics: The P-H bonds in the anion are covalent and non-acidic, preserving the phosphorus in the +1 oxidation state. This unique electronic configuration makes the anion a potent hydride donor and a nucleophile in transition-metal catalysis.

1.2 Physicochemical Properties Matrix

| Property | Value / Description | Context for Researchers |

| Molecular Weight | 157.11 g/mol | Stoichiometric calculations for synthesis. |

| Melting Point | 113–115 °C | Distinct sharp melt indicates high purity; useful for QC. |

| Solubility | High: Water, Methanol, DMSOLow: Hexane, Toluene | Polar nature dictates solvent choice (e.g., alcohols for synthesis). |

| pKa (Conjugate Acid) | ~4.6 (Anilinium) | Acts as a mild proton source in non-aqueous media. |

| Redox Potential | Strong Reducing Agent | Warning: Incompatible with strong oxidizers; risk of rapid exothermic decomposition. |

| Stability | Air-stable solid | Superior to free |

Part 2: Synthesis & Manufacturing Protocol

Objective: Preparation of high-purity Anilinium Hypophosphite for use as a cross-coupling reagent. Scale: Laboratory (100 mmol scale).

2.1 Reagents & Equipment

-

Aniline (ReagentPlus, 99%): Must be distilled if dark/oxidized.

-

Hypophosphorous Acid (50 wt. % in

): Standard commercial grade. -

Solvent: Diethyl ether or Ethanol/Ethyl Acetate mix.

-

Apparatus: 250 mL round-bottom flask, magnetic stirrer, rotary evaporator.

2.2 Step-by-Step Methodology

-

Charge: Place 9.31 g (100 mmol) of aniline in a 250 mL flask equipped with a stir bar.

-

Cooling: Submerge the flask in an ice-water bath (

) to mitigate the exotherm of neutralization. -

Acid Addition: Dropwise add 13.2 g (approx. 100 mmol) of 50% aqueous hypophosphorous acid over 15 minutes.

-

Mechanism:[3]

-

-

Concentration: Remove water and excess solvent via rotary evaporation (

, reduced pressure) until a viscous oil or semi-solid forms. -

Crystallization: Dissolve the residue in a minimum amount of hot ethanol, then add diethyl ether until turbid. Cool to

overnight. -

Isolation: Filter the white crystalline solid under vacuum. Wash with cold ether.

-

Drying: Dry in a vacuum desiccator over

for 24 hours.

Yield: Typically 90–95%.

QC Check:

Part 3: Applications in Organophosphorus Synthesis

The primary utility of Anilinium Hypophosphite lies in its ability to serve as a surrogate for hazardous phosphine gas (

3.1 The Montchamp Reaction (P-C Bond Formation)

This protocol allows the direct conversion of aryl halides to aryl phosphinates, which are key intermediates in drug discovery.

-

Mechanism: The anilinium salt solubilizes the hypophosphite anion in organic solvents (like acetonitrile or toluene), allowing the Palladium catalyst to insert into the Ar-I/Br bond and undergo transmetallation with the phosphorus species.

Figure 1: Palladium-catalyzed cross-coupling of Anilinium Hypophosphite to form P-C bonds, a critical step in synthesizing phosphinic acid drug pharmacophores.

Part 4: Pharmaceutical Relevance – Transition State Analogues

In drug development, "this compound" derivatives (specifically

4.1 Mechanism of Action: Protease Inhibition

Proteolytic enzymes (like HIV Protease, Renin, or Matrix Metalloproteases) hydrolyze peptide bonds via a high-energy tetrahedral intermediate.

-

The Mimicry: The phosphinate group (

) is a bioisostere of the tetrahedral carbon intermediate. It possesses the correct geometry and charge distribution but cannot be hydrolyzed. -

Aniline's Role: Aniline moieties are often attached to the P1 or P1' positions of the inhibitor to exploit hydrophobic pockets (S1/S1') in the enzyme's active site, enhancing binding affinity via

stacking.

4.2 Key Therapeutic Targets

-

Renin Inhibitors: Used in hypertension; phosphinic peptides prevent the cleavage of angiotensinogen.

-

D-Ala-D-Ala Ligase Inhibitors: Antibacterial targets; amino-phosphinates mimic the transition state of bacterial cell wall synthesis.

Figure 2: Mechanism of Action for Phosphinate-based Protease Inhibitors. The phosphinate core mimics the geometry of peptide hydrolysis, locking the enzyme in an inactive state.

Part 5: Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Aniline is toxic by inhalation, ingestion, and skin contact (Methemoglobinemia risk).

-

Reactivity: Hypophosphites are reducing agents. Heating dry anilinium hypophosphite above

can result in disproportionation to phosphine (

Safety Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Butyl rubber gloves (aniline penetrates nitrile), safety goggles, and lab coat.

-

Waste Disposal: Quench excess hypophosphite with dilute bleach (oxidizes to phosphate) before disposal. Do not mix with strong oxidizers (e.g., permanganates, nitrates).

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

-

Montchamp, J. L., et al. (2001).[4] Palladium-Catalyzed Reactions of Hypophosphorous Compounds with Organic Electrophiles.[4] Journal of the American Chemical Society.[5] [Link]

-

Bartlett, P. A., et al. (1990). Phosphinic Acid Inhibitors of Pepsin and Penicillopepsin. Journal of Organic Chemistry.[5][6] [Link]

Sources

- 1. Anilinium hypophosphite | C6H8NO2P | CID 11446492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H8NO2P | CID 11446491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 5. Transition State Analogy of Phosphonic Acid Peptide Inhibitors of Pepsin | Scilit [scilit.com]

- 6. ucj.org.ua [ucj.org.ua]

Technical Monograph: Anilinium Hypophosphite (Aniline Phosphinate)

Physicochemical Profile, Synthetic Protocols, and Catalytic Utility in Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity

Aniline phosphinate , formally known as Anilinium hypophosphite , is a specialized organophosphorus salt utilized primarily as a mild reducing agent and a phosphorus surrogate in the synthesis of H-phosphinic acids and phosphonates.[1][2] In drug development, it serves as a critical reagent for introducing phosphorus moieties into pharmacophores, enabling the creation of phosphinic acid bioisosteres (transition state analogues of peptide hydrolysis).

Unlike standard inorganic hypophosphites (e.g.,

Chemical Identity Table[2][3][4]

| Property | Specification |

| Chemical Name | Anilinium Hypophosphite |

| Synonyms | This compound; Aniline phosphinic acid salt; Benzenamine hypophosphite |

| CAS Number | 82395-88-8 |

| Molecular Formula | |

| Molecular Weight | 159.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 113–115 °C |

| Solubility | Soluble in water, alcohols, and polar organic solvents (DMSO, DMF) |

| Purity Standard | Typically ≥97% for catalytic applications |

Part 2: Synthetic Methodology

Protocol 1: Preparation of Anilinium Hypophosphite

Context: This protocol describes the acid-base neutralization required to generate the salt from commercially available aniline and hypophosphorous acid. This step is often performed in situ or preparatively to isolate the anhydrous salt for moisture-sensitive catalytic cycles.

Reagents:

-

Aniline (ACS Reagent, ≥99.5%)

-

Hypophosphorous acid (50 wt. % in

) -

Solvent: Diethyl ether (

) or Ethanol (

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (9.31 g, 100 mmol) in Diethyl ether (50 mL) . Cool the solution to 0 °C using an ice bath to control the exotherm.

-

Addition: Dropwise, add Hypophosphorous acid (50% aq., 13.2 g, 100 mmol) over 15 minutes. Ensure vigorous stirring.

-

Scientific Rationale: Slow addition prevents localized overheating which could degrade the reducing power of the hypophosphite anion.

-

-

Precipitation: The salt typically precipitates immediately as a white solid in ether. If using ethanol, solvent evaporation may be required.[5][6]

-

Filtration: Filter the precipitate under vacuum using a sintered glass funnel.

-

Washing: Wash the filter cake with cold diethyl ether (

) to remove unreacted aniline. -

Drying: Dry the solid in a vacuum desiccator over

for 12 hours.-

QC Check: Verify melting point (Target: 113–115 °C).[7]

-

Visualization: Synthesis Logic

Caption: Stoichiometric neutralization pathway for the isolation of Anilinium Hypophosphite.

Part 3: Application in Drug Development (P–C Bond Formation)

Context: Anilinium hypophosphite is the reagent of choice for the Montchamp Reaction —a palladium-catalyzed cross-coupling with aryl halides/triflates. This reaction is pivotal for synthesizing H-phosphinates, which are direct precursors to phosphonamidate prodrugs and transition-state inhibitors.

Protocol 2: Pd-Catalyzed Cross-Coupling (Synthesis of Aryl H-Phosphinates)

Mechanism: The anilinium cation acts as a proton shuttle, while the hypophosphite anion serves as the phosphorus source. The reaction avoids the use of toxic and pyrophoric phosphine gas (

Reagents:

-

Aryl Iodide (

, 1.0 equiv) -

Anilinium Hypophosphite (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos

-

Base: Triethylamine (

, 3.0 equiv) -

Solvent: DMF or DMSO (Degassed)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

). -

Loading: Add Anilinium Hypophosphite (191 mg, 1.2 mmol) , Aryl Iodide (1.0 mmol) ,

(11 mg, 0.05 mmol) , and Ligand (0.05 mmol) . -

Solvation: Add DMF (4 mL) and

(418 \mu L, 3.0 mmol) via syringe. -

Reaction: Heat the mixture to 85–100 °C for 4–18 hours.

-

Self-Validating Step: Monitor by

NMR. The starting material (hypophosphite) appears as a triplet at

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove aniline and base), then brine. Dry over

. -

Purification: Isolate via silica gel chromatography (MeOH/DCM gradient).

Visualization: Catalytic Cycle (Montchamp Reaction)

Caption: Simplified Pd(0)/Pd(II) cycle utilizing Anilinium Hypophosphite for P-C bond construction.

Part 4: Safety & Handling (MSDS Summary)

While Anilinium Hypophosphite is a salt, it retains hazards associated with its components and reactivity.

-

Signal Word: Warning

-

Hazard Statements:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Reactivity: As a hypophosphite, it is a reducing agent. Avoid contact with strong oxidizing agents (e.g., permanganates, nitrates) as this may cause fire or explosion.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if high purity is required, as it is hygroscopic.

References

-

Sigma-Aldrich. Anilinium hypophosphite Product Specification & MSDS. Retrieved from [7]

-

Montchamp, J.-L., & Dumond, Y. R. (2001).[8] Palladium-Catalyzed Cross-Coupling Reaction of Anilinium Hypophosphite with Aryl Bromides and Triflates. Journal of the American Chemical Society, 123(21), 510–511.

-

PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from

-

Abrunhosa-Thomas, I., Sellers, C. E., & Montchamp, J.-L. (2007).[8] Alkylation of H-Phosphinate Esters: A Route to GABA Analogues. The Journal of Organic Chemistry, 72(8), 2851–2856.

Sources

- 1. Product Category Search | iChemical.com [ichemical.com]

- 2. This compound | C6H8NO2P | CID 11446491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. biosynth.com [biosynth.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. orgchemres.org [orgchemres.org]

- 7. Anilinium hypophosphite 97 82395-88-8 [sigmaaldrich.com]

- 8. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

Spectroscopic data of aniline phosphinate (NMR, FTIR, Mass Spec)

Introduction

Anilinium phosphinate, systematically known as anilinium hypophosphite, is an organic salt with the chemical formula C₆H₈NO₂P.[1][2] It is formed from the acid-base reaction between aniline and phosphinic acid (hypophosphorous acid). This compound holds interest in various fields, including materials science and synthetic chemistry. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its involvement in chemical transformations.

This technical guide provides an in-depth analysis of the expected spectroscopic data for anilinium phosphinate, covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). As complete, experimentally verified spectra for this specific salt are not widely published, this guide synthesizes data from its constituent ions—the anilinium cation and the hypophosphite anion—and related compounds to provide a robust, predictive framework for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The formation of anilinium phosphinate involves the protonation of the amino group of aniline by phosphinic acid, resulting in the anilinium cation and the phosphinate (hypophosphite) anion. This ionic interaction is the primary determinant of the compound's spectroscopic characteristics.

Figure 1: Formation of Anilinium Phosphinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of anilinium phosphinate in solution. The ¹H, ¹³C, and ³¹P NMR spectra will each provide unique and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the anilinium cation and the hypophosphite anion. The protonation of the amine group to an ammonium group causes a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group.

Table 1: Predicted ¹H NMR Spectral Data for Anilinium Phosphinate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ortho-H (H-2, H-6) | ~7.4 - 7.6 | d | ~7-8 |

| meta-H (H-3, H-5) | ~7.6 - 7.8 | t | ~7-8 |

| para-H (H-4) | ~7.5 - 7.7 | t | ~7-8 |

| -N⁺H₃ | ~7.0 - 9.0 (broad) | s | - |

| P-H | ~6.5 - 7.5 | t | ¹JPH ≈ 500-550 |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Expertise & Experience: The broadness of the -N⁺H₃ signal is due to rapid proton exchange with residual water and quadrupolar broadening from the nitrogen atom. The P-H protons of the hypophosphite anion will appear as a triplet due to coupling with the two equivalent phosphorus atoms in the H₂PO₂⁻ ion, though in a ¹H-coupled ³¹P spectrum, this would be a doublet. The large ¹JPH coupling constant is characteristic of a direct phosphorus-hydrogen bond.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of the anilinium cation will show a downfield shift of the aromatic carbon signals upon protonation.

Table 2: Predicted ¹³C NMR Spectral Data for Anilinium Phosphinate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (ipso) | ~130 - 135 |

| C-2, C-6 (ortho) | ~129 - 132 |

| C-3, C-5 (meta) | ~130 - 133 |

| C-4 (para) | ~125 - 128 |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Trustworthiness: The predicted chemical shifts are based on known data for the anilinium cation and take into account solvent effects.[3] The deshielding effect of the -NH₃⁺ group is most pronounced at the ipso and para positions.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum is diagnostic for the presence and chemical environment of the phosphorus atom. For the hypophosphite anion (H₂PO₂⁻), a distinct signal is expected.

Table 3: Predicted ³¹P NMR Spectral Data for Anilinium Phosphinate

| Phosphorus Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H-coupled) | Coupling Constant (J, Hz) |

| H₂PO₂⁻ | ~15 - 20 | t | ¹JPH ≈ 500-550 |

Referenced to 85% H₃PO₄ (0 ppm).

Authoritative Grounding: The chemical shift range for phosphinates and related species is well-documented.[4][5] In a proton-coupled ³¹P spectrum, the signal for the hypophosphite anion will be split into a triplet by the two directly attached protons.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of anilinium phosphinate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 0 to 200 ppm.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P spectrum.

-

To observe P-H coupling, acquire a proton-coupled ³¹P spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 2-5 seconds, spectral width of -50 to 50 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an external standard for ³¹P NMR.

Figure 3: ESI-MS Experimental Workflow.

Conclusion

The spectroscopic characterization of anilinium phosphinate is readily achievable through a combination of NMR, FTIR, and Mass Spectrometry. This guide provides a detailed, predictive framework based on the well-established spectroscopic behaviors of the anilinium cation and the hypophosphite anion. The provided protocols offer a clear path for the acquisition of high-quality data. By understanding and applying the principles outlined herein, researchers can confidently identify and characterize anilinium phosphinate, paving the way for its further application in scientific research and development.

References

- BenchChem. (2025). A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers. BenchChem.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- ResearchGate. (n.d.). H-coupled, ³¹P-NMR spectrum of starting material (sodium hypophosphite).

- de Hoffmann, E., & Stroobant, V. (2007).

-

PubChem. (n.d.). Aniline phosphinate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Anilinium hypophosphite. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]

- ResearchGate. (n.d.). FTIR spectra of AHP and MCAHP.

Sources

- 1. This compound | C6H8NO2P | CID 11446491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anilinium hypophosphite | C6H8NO2P | CID 11446492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. researchgate.net [researchgate.net]

Aniline phosphinate solubility in organic solvents and water

An In-Depth Technical Guide to the Solubility of Aniline Phosphinate in Organic Solvents and Water

Introduction

This compound, a salt formed from the aromatic amine aniline and a phosphinic acid derivative, represents a class of compounds with significant potential in materials science, organic synthesis, and as flame retardants. The efficacy of this compound in any application is fundamentally linked to its behavior in various media, with solubility being a critical parameter. Understanding its solubility profile in both aqueous and organic systems is paramount for researchers and drug development professionals in designing reaction conditions, purification strategies, and formulation protocols.

This technical guide provides a comprehensive analysis of the solubility of this compound. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide will infer its solubility characteristics based on the well-established properties of its constituent parts: aniline and phosphinates. We will delve into the theoretical underpinnings of its solubility, the key factors that influence it, and provide a robust experimental protocol for its empirical determination.

Theoretical Framework for this compound Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is an ionic salt, and its solubility is a function of the interplay between the properties of the anilinium cation and the phosphinate anion.

-

Aniline (C₆H₅NH₂): Aniline itself is a weakly basic organic compound. It possesses a nonpolar benzene ring and a polar amino (-NH₂) group.[2] This dual nature results in limited solubility in water (approximately 3.6 g/L at 25°C) but good solubility in many organic solvents such as ethanol, ether, acetone, and benzene.[2][3][4] The amino group can participate in hydrogen bonding, while the phenyl group contributes to hydrophobic interactions.[2]

-

Phosphinates (H₂PO₂⁻ derivatives): Phosphinic acids and their salts (phosphinates) introduce a highly polar and ionic character. Phosphonic acids, which are structurally related, are generally nonvolatile solids that are poorly soluble in organic solvents but soluble in water and common alcohols.[5] The P=O bond in related phosphine oxides is highly polar, and these compounds can form hydrogen bonds, with some exhibiting water solubility.[6]

The formation of the anilinium phosphinate salt from aniline and a phosphinic acid derivative introduces ionic character. This is expected to significantly alter the solubility profile compared to the parent aniline molecule, generally increasing its affinity for polar solvents and decreasing it for non-polar solvents.[7]

Inferred Solubility Profile of this compound

Based on the principles discussed, the solubility of this compound in a range of common solvents can be inferred. The presence of the ionic anilinium and phosphinate groups suggests that polar solvents capable of solvating these ions will be more effective.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |

| Water | Polar Protic | Moderate to High | The ionic nature of the salt and the potential for hydrogen bonding with both the anilinium and phosphinate ions suggest good solubility.[5][7] |

| Methanol / Ethanol | Polar Protic | High | These alcohols can effectively solvate the ions and engage in hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is a strong polar aprotic solvent capable of solvating cations well. |

| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, its ability to solvate the ionic salt may be less than that of protic solvents or DMSO.[8] |

| Acetone | Polar Aprotic | Low | Acetone is less polar than the aforementioned solvents, which likely results in lower solubility for an ionic compound.[2] |

| Dichloromethane (DCM) | Nonpolar | Very Low | As a nonpolar solvent, DCM is not expected to effectively solvate the anilinium and phosphinate ions.[9] |

| Toluene / Hexane | Nonpolar | Very Low / Insoluble | These nonpolar hydrocarbon solvents are poor solvents for ionic salts.[9] |

Factors Influencing this compound Solubility

Several experimental factors can significantly impact the solubility of this compound. A thorough understanding of these is crucial for accurate and reproducible measurements.

-

Temperature: The solubility of most solids, including salts like this compound, increases with temperature.[1] However, for some phosphonate/metal precipitates, solubility has been observed to decrease with increasing temperature.[10] Therefore, the effect of temperature on this compound solubility should be determined empirically.

-

pH: The pH of the aqueous solution will have a profound effect on solubility. In acidic conditions, the equilibrium will favor the protonated anilinium ion, and the solubility is expected to be high.[2] In basic conditions, the anilinium ion will be deprotonated to aniline, which has limited water solubility, potentially causing precipitation.

-

Solvent Polarity: As detailed in the table above, the polarity of the organic solvent is a primary determinant of solubility. A systematic investigation across a range of solvents with varying dielectric constants can provide a comprehensive solubility profile.

-

Presence of Other Ions: In aqueous solutions, the presence of other salts can influence the solubility of this compound through the common ion effect or by altering the ionic strength of the solution.

Experimental Determination of this compound Solubility

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound and is highly recommended for this compound.[11]

Diagram of the Experimental Workflow

Sources

- 1. scribd.com [scribd.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]

- 5. Phosphonate - Wikipedia [en.wikipedia.org]

- 6. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. onepetro.org [onepetro.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Aniline Phosphinate: Technical Safety & Handling Monograph

CAS No: 82395-88-8 | Synonyms: Anilinium Hypophosphite; Aniline Phosphinic Acid Salt

Executive Chemical Profile

Aniline phosphinate (Anilinium hypophosphite) is a specialized organic-inorganic hybrid salt utilized primarily as a reagent in organophosphorus chemistry, specifically in palladium-catalyzed P-C bond formation (e.g., Montchamp’s reaction).[1] Unlike standard aniline salts, this compound presents a dual-hazard profile : it combines the hematological toxicity of aniline with the reducing power and thermal instability of the hypophosphite anion.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's behavior in research and drug development workflows.

Physicochemical Data Table

| Property | Value | Context for Handling |

| Molecular Formula | C₆H₅NH₃⁺ · H₂PO₂⁻ | Salt stoichiometry is 1:1. |

| Molecular Weight | 159.12 g/mol | Used for molarity calculations in catalysis. |

| Physical State | White to off-white crystalline solid | Hygroscopic; requires moisture-controlled storage. |

| Melting Point | 113–115 °C | Critical Limit: Decomposition often initiates near melting. |

| Solubility | Soluble in water, alcohols, DMSO | High mobility in aqueous spills; dermal absorption risk. |

| pKa | ~4.6 (Anilinium), ~1.2 (Hypophosphorous acid) | Acidic in solution; incompatible with strong bases. |

Hazard Characterization & Toxicology

The safety profile of this compound is governed by the dissociation equilibrium. Upon exposure to physiological conditions or thermal stress, the salt acts as two distinct hazardous entities.

The Aniline Vector (Systemic Toxicity)

The cation component, Anilinium, rapidly dissociates to free aniline in physiological pH (7.4), driving the primary toxicological concern: Methemoglobinemia .

-

Mechanism: Aniline metabolites (phenylhydroxylamine) oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), abolishing oxygen transport capacity.

-

Chronic Effects: Classified as a Category 2 Carcinogen and Mutagen.[2][3][4] Long-term exposure targets the spleen and liver.

-

GHS Classifications: Acute Tox. 3 (Oral/Dermal/Inhalation), STOT RE 1 (Blood).

The Phosphinate Vector (Reactivity & Instability)

The anion component, Hypophosphite (H₂PO₂⁻), is a potent reducing agent.[5]

-

Thermal Decomposition: Above 110°C, or in the presence of strong acid catalysts, the anion disproportionates.

-

The "Hidden" Killer: The primary decomposition byproduct is Phosphine (PH₃) , a pyrophoric and neurotoxic gas.

-

Reaction:

-

-

Incompatibility: Violent reactions occur with oxidizing agents (nitrates, permanganates, peroxides).

Visualizing the Hazard Pathway

The following diagram illustrates the dissociation and decomposition pathways that dictate safety protocols.

Caption: Figure 1. Dual-hazard pathway showing biological toxicity (left) and thermal instability yielding phosphine gas (right).

Advanced Handling Protocols for R&D

Standard laboratory PPE is insufficient without engineering controls due to the risk of phosphine evolution and dermal absorption.

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.

-

Atmosphere: For synthesis involving heating (>80°C), conduct reactions under an inert atmosphere (Argon/Nitrogen) to prevent the auto-ignition of any generated phosphine.

-

Gas Detection: Portable PH₃ detectors (dräger tubes or electrochemical sensors) should be available if scaling up reactions >5g.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands | Double Gloving: Nitrile (0.11mm) inner + Laminate (Silver Shield) outer. | Aniline permeates standard nitrile in <10 mins. Laminate offers >4h breakthrough. |

| Respiratory | P3/N100 Particulate + Organic Vapor (OV) cartridge. | Protects against dust inhalation and aniline vapors.[6] |

| Eyes | Chemical Goggles (Indirect Vent). | Prevent corneal damage (Eye Dam. 1). |

| Body | Tyvek® or chemically resistant lab coat. | Prevent contamination of street clothes; aniline absorbs through fabric. |

Synthesis & Reaction Safety

When using this compound in Pd-catalyzed cross-couplings (e.g., synthesis of H-phosphinates):

-

Temperature Control: Do not exceed 100°C unless the vessel is rated for pressure. The disproportionation of the hypophosphite moiety accelerates exponentially above this threshold.

-

Quenching: Never quench reaction mixtures with strong oxidizers (e.g., Hydrogen Peroxide, Bleach) directly. This can trigger an immediate fire/explosion. Use dilute sodium hypochlorite slowly and only after verifying no excess reducing agent remains.

-

Waste Streams: Segregate from nitrate/nitrite waste streams. The combination of aniline (amine) and nitrites forms diazonium salts which can be explosive when dry.

Emergency Response & Stability

This section outlines the "Decision Tree" for responding to incidents, prioritizing the containment of phosphine gas and treatment of aniline poisoning.

Medical Emergency (Aniline Exposure)

-

Signs: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.

-

Immediate Action: Remove victim to fresh air. Remove contaminated clothing immediately (cut off if necessary to avoid spreading over face).

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for methemoglobinemia. Note: This must be administered by medical professionals.

Fire & Spill Management

-

Fire Extinguishing Media: Water fog, foam, or dry chemical. Do NOT use high-volume water jets , which may aerosolize the toxic salt.

-

Spill Cleanup:

-

Evacuate the immediate area.

-

Don PPE (Double gloves, respirator).

-

Cover spill with wet sand or vermiculite to prevent dusting.

-

Neutralize: Treat the area with a dilute, weak acid (acetic acid) if alkaline, but generally, simple physical removal is safer to avoid reaction heat.

-

Disposal: Incineration in a facility equipped with a scrubber for nitrogen and phosphorus oxides.

-

Emergency Decision Logic

Caption: Figure 2. Emergency response decision tree prioritizing containment and specific medical countermeasures.

Regulatory & Ecological Context[3]

-

TSCA (USA): Aniline is listed; the specific salt (CAS 82395-88-8) is often treated under the R&D exemption (40 CFR 720.36) for low-volume usage, but compliance verification is required for commercial scale.

-

REACH (EU): Aniline is a Substance of Very High Concern (SVHC). The phosphinate salt must be managed as a source of aniline.

-

Ecological Impact: Very toxic to aquatic life (H400).[3] Prevent entry into drains.[7] The phosphate component contributes to eutrophication, while aniline is toxic to aquatic bacteria, inhibiting biodegradation in wastewater treatment plants.

References

-

Sigma-Aldrich. (2025).[4][8] Safety Data Sheet: Anilinium Hypophosphite (Product No. 654116). Merck KGaA.[8]

-

PubChem. (2025).[9] Compound Summary: this compound (CID 11446491).[9] National Center for Biotechnology Information.

-

Montchamp, J. L., & Dumond, Y. R. (2001).[1][10] Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. Journal of the American Chemical Society, 123(2), 510–511.

-

ECHA. (2025). Substance Information: Aniline (CAS 62-53-3).[3][11][8] European Chemicals Agency.

-

BenchChem. (2025).[12] Thermal Stability and Decomposition of Aniline Phosphate/Phosphinate.

Sources

- 1. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 2. fishersci.com [fishersci.com]

- 3. chemos.de [chemos.de]

- 4. Anilinium hypophosphite 97 82395-88-8 [sigmaaldrich.com]

- 5. What are the decomposition residues of aluminum hypophosphite?_Hxo Chemical [hxochem.com]

- 6. Page loading... [guidechem.com]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | C6H8NO2P | CID 11446491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite [organic-chemistry.org]

- 11. carlroth.com [carlroth.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Environmental fate and biodegradability of aniline phosphinate

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Aniline Phosphinate

Executive Summary

This compound, a compound derived from aniline and a phosphinic acid source, presents a unique case for environmental assessment. Its fate in the environment is not governed by the parent molecule's properties alone but is critically dependent on its initial breakdown into aniline and phosphinate moieties. This guide provides a comprehensive technical overview of the environmental journey of this compound, from its initial release to its ultimate degradation. We will explore the key abiotic and biotic degradation pathways, detail the standardized methodologies for assessing its biodegradability, and discuss the analytical techniques required for its monitoring. This document is intended for researchers, environmental scientists, and drug development professionals who require a deep, mechanistic understanding of the environmental behavior of this and structurally related compounds.

Introduction to this compound

Aniline and its derivatives are foundational chemicals used in the synthesis of dyes, polymers, pharmaceuticals, and agricultural products[1]. Phosphonates, a class of organophosphorus compounds, are utilized for their properties as scaling inhibitors, chelating agents, and herbicides[2]. This compound, as a salt or complex of these two components, may enter the environment through industrial wastewater discharge or as a transformation product of more complex parent molecules.

The primary environmental concern stems from the known toxicity of the aniline moiety and its derivatives, which are classified as probable human carcinogens and can cause significant harm to aquatic life[3][4][5]. Therefore, understanding the persistence and degradation pathways of this compound is crucial for accurate environmental risk assessment.

Caption: Conceptual structure of this compound as an ammonium salt.

Abiotic Degradation: The Initial Transformation

Before microbial action can occur, this compound is subject to several abiotic processes in the environment. The most critical of these is hydrolysis, which dictates the subsequent fate of its constituent parts.

Hydrolysis: The Gateway to Degradation

The phosphorus-nitrogen (P-N) bond in related compounds like aniline phosphate is susceptible to cleavage via hydrolysis[6]. This process is highly dependent on pH and temperature. Under typical environmental pH conditions (5-9), this compound is expected to hydrolyze, releasing aniline and phosphinic acid (phosphinate) into the surrounding medium[6][7].

-

Causality: This initial hydrolytic cleavage is a pivotal event. It means that the environmental fate assessment must consider two separate degradation pathways: one for aniline and one for the phosphinate anion. The rate of this hydrolysis will determine the concentration and availability of these daughter products for further degradation.

Photodegradation and Oxidation

Once released, the aniline moiety is susceptible to further abiotic degradation:

-

Photodegradation: Aniline in the atmosphere or the upper layers of water bodies can be broken down by sunlight within a few days[8].

-

Chemical Oxidation: Aniline can be oxidized by reactive oxygen species present in the environment, although this is generally a less significant removal mechanism compared to biodegradation[9][10].

Caption: Primary abiotic degradation pathways for this compound.

Biodegradation: The Ultimate Environmental Sink

Biodegradation is considered the most significant mechanism for the complete removal of aniline from the environment[9]. The process is a two-pronged attack by microbial communities on the hydrolysis products.

Biodegradation of the Aniline Moiety

A wide range of microorganisms, particularly from genera such as Acinetobacter, Zoogloea, Comamonas, and Pseudomonas, are capable of degrading aniline[11][12].

-

Mechanism: The primary aerobic biodegradation pathway involves the oxidative deamination of aniline to form catechol. This is a critical step catalyzed by aniline oxygenase enzymes. The aromatic ring of catechol is then cleaved by dioxygenase enzymes, leading to intermediates like cis,cis-muconic acid. These intermediates are funneled into central metabolic pathways, such as the beta-ketoadipate pathway, and are ultimately mineralized to carbon dioxide (CO₂), water, and microbial biomass[9].

Caption: Aerobic biodegradation pathway of the aniline moiety.

Biodegradation of the Phosphinate Moiety

The phosphinate component, with its stable carbon-phosphorus (C-P) bond, requires specialized enzymatic machinery for degradation. Bacteria, in particular, have evolved pathways to cleave the C-P bond to utilize the phosphorus for growth[13].

-

Mechanism: The degradation of phosphonates can occur through several pathways, including hydrolytic and oxidative mechanisms. The C-P lyase pathway is a well-studied example, which, through a series of enzymatic steps, cleaves the C-P bond to yield phosphate and the corresponding hydrocarbon. This liberated phosphate can then be assimilated by the microorganisms.

Standardized Assessment of Biodegradability: Protocols and Rationale

To experimentally determine the biodegradability of a chemical like this compound, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed. These tests provide a framework for reproducible and comparable results.

OECD 301: Ready Biodegradability

The OECD 301 series of tests are stringent screening tests designed to determine if a chemical has the potential for rapid and ultimate biodegradation in an aerobic aquatic environment[14][15]. A positive result (passing the threshold) allows a substance to be classified as "readily biodegradable," suggesting it will not persist in the environment[14].

-

Experimental Choice: For a water-soluble compound like this compound, the OECD 301D: Closed Bottle Test is a suitable choice[16][17]. This method measures the depletion of dissolved oxygen over a 28-day period as microorganisms consume the test substance.

-

Trustworthiness through Self-Validation: The protocol's integrity is maintained by including several controls:

-

Inoculum Control: Measures the background respiration of the microbial inoculum.

-

Reference Control: Uses a readily biodegradable substance (e.g., sodium benzoate) to confirm the viability and activity of the inoculum[18].

-

Toxicity Control: A mixture of the test substance and the reference substance is run to ensure that the test substance is not toxic to the microorganisms at the tested concentration, which would otherwise lead to a false-negative result[17].

-

Detailed Protocol: OECD 301D - Closed Bottle Test

Objective: To assess the ready biodegradability of this compound by measuring oxygen consumption.

Materials:

-

BOD bottles (glass, airtight stoppers).

-

Mineral medium (as specified in OECD 310).

-

Activated sludge from a domestic wastewater treatment plant (as inoculum).

-

This compound (test substance).

-

Sodium benzoate (reference substance).

-

Dissolved oxygen meter.

Step-by-Step Methodology:

-

Inoculum Preparation: Collect fresh activated sludge. Homogenize and filter it to remove large particles. Wash and resuspend the inoculum in the mineral medium.

-

Test Setup: Prepare several sets of BOD bottles in triplicate:

-

Test Bottles: Add mineral medium, inoculum, and the test substance (e.g., at 2-5 mg/L).

-

Reference Bottles: Add mineral medium, inoculum, and sodium benzoate.

-

Toxicity Control Bottles: Add mineral medium, inoculum, test substance, and reference substance.

-

Inoculum Blank: Add mineral medium and inoculum only.

-

-

Incubation: Fill all bottles completely with oxygen-saturated mineral medium, ensuring no air bubbles are trapped. Stopper the bottles and incubate them in the dark at a constant temperature (20 ± 1°C) for 28 days.

-

Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning (Day 0) and at regular intervals (e.g., Day 7, 14, 21, 28) and at the end of the test.

-

Calculation:

-

Calculate the Theoretical Oxygen Demand (ThOD) of this compound based on its elemental formula.

-

Calculate the percentage biodegradation at each time point using the formula: % Biodegradation = [(DO_blank - DO_test) / ThOD] * 100 where DO_blank is the oxygen depletion in the inoculum blank and DO_test is the oxygen depletion in the test bottles.

-

-

Pass Criteria: The substance is considered readily biodegradable if it achieves ≥ 60% of its ThOD within a 10-day window. The 10-day window begins when the degree of biodegradation has reached 10%[17].

Caption: Experimental workflow for the OECD 301D Ready Biodegradability Test.

Analytical Methodologies for Monitoring

Accurate monitoring of this compound and its degradation products in environmental samples and lab studies requires robust analytical methods. Due to the different chemical natures of the aniline and phosphinate moieties, a combination of techniques is often necessary.

| Analyte Group | Recommended Technique | Sample Pre-treatment | Key Considerations |

| Aniline & Aromatic Amines | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[19][20]. | Solid-Phase Extraction (SPE) for concentration from water samples. | HPLC avoids the need for derivatization required for some GC methods. MS provides high sensitivity and specificity[19]. |

| Gas Chromatography (GC) with Nitrogen-Phosphorus Detector (NPD) or MS[1][20]. | Liquid-Liquid Extraction or SPE. Derivatization may be required for polar aniline derivatives. | NPD offers excellent selectivity for nitrogen-containing compounds. | |

| Phosphinates & Phosphates | Ion Chromatography (IC) with conductivity detection. | Simple filtration for aqueous samples. | Standard method for separating and quantifying small inorganic and organic anions. |

| Derivatization followed by GC-MS. | Chemical derivatization to create a volatile analyte. | More complex but can offer very low detection limits. |

Conclusion

The environmental fate of this compound is a multi-stage process initiated by its abiotic hydrolysis into aniline and phosphinate. While the parent compound may be short-lived, the environmental risk is dictated by the persistence and toxicity of these degradation products. The aniline moiety is susceptible to rapid and complete biodegradation by diverse microbial communities through well-established oxidative pathways[9]. The phosphinate moiety can also be utilized by microorganisms as a phosphorus source[13]. Standardized OECD protocols, such as the OECD 301D test, provide a reliable framework for assessing the ultimate biodegradability of the compound as a whole. A comprehensive understanding of these degradation pathways and the methodologies to test them is essential for ensuring the environmental safety of aniline-based compounds used across the chemical, pharmaceutical, and agricultural industries.

References

-

Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]

-

Sharma, P., Singh, S. P., & Rani, J. (2020). New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2. Journal of Hazardous Materials, 392, 122292. [Link]

-

MDPI. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. MDPI. [Link]

-

Wang, C., He, M., & Chen, B. (2014). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 11(1), 843–854. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2002). ToxFAQs™ for Aniline. CDC. [Link]

-

U.S. Environmental Protection Agency. (2017). Evaluation of Potential Aniline Formation from Buprofezin. Regulations.gov. [Link]

-

Li, J., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Microorganisms, 12(1), 164. [Link]

-

Wang, Y., et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Catalysts, 13(11), 1438. [Link]

-

Vereecken, K., & Lambeir, A. M. (2022). The Microbial Degradation of Natural and Anthropogenic Phosphonates. International Journal of Molecular Sciences, 23(19), 11929. [Link]

-

Zhang, T., et al. (2016). Degradation of Aniline by Heterogeneous Fenton's Reaction Using a Ni-Fe Oxalate Complex Catalyst. Journal of Environmental Management, 182, 156-162. [Link]

-

Fakhraie, S., Mehdipour Rabouri, M., & Salarifar, A. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Analytical Methods in Environmental Chemistry Journal, 3(4), 72-84. [Link]

-

Environment Canada & Health Canada. (1994). Aniline. Canada.ca. [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Aniline. EPA.gov. [Link]

-

Zhang, T., et al. (2018). Community Structure Analysis and Biodegradation Potential of Aniline-Degrading Bacteria in Biofilters. Frontiers in Microbiology, 9, 287. [Link]

-

U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA.gov. [Link]

-

U.S. Environmental Protection Agency. (2012). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Regulations.gov. [Link]

-

Concawe. (2021). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. [Link]

-

Wang, J., et al. (2018). A New Spectrophotometry Method for the Determination of Aniline in Environmental Water Samples. Journal of Analytical Methods in Chemistry. [Link]

-

Ferreira, V., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Toxics, 11(10), 842. [Link]

-

Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Aropha. [Link]

-

Wang, L., et al. (1992). Postintercalative Polymerization of Aniline and Its Derivatives in Layered Metal Phosphates. Chemistry of Materials, 4(3), 557-563. [Link]

-

Water Quality Australia. (n.d.). Aniline in freshwater and marine water. Water Quality Australia. [Link]

-

ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. ibacon GmbH. [Link]

-

Impact Solutions. (2025). OECD 301 testing for chemical manufacturers. Impact Solutions. [Link]

-

ResearchGate. (2025). Amino polyphosphonates – chemical features and practical uses, environmental durability and biodegradation. ResearchGate. [Link]

-

Loidl, M., et al. (1990). Degradation of aniline and monochlorinated anilines by soil-born Pseudomonas acidovorans strains. Archives of Microbiology, 155(1), 56-61. [Link]

Sources

- 1. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. amecj.com [amecj.com]

- 4. epa.gov [epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. concawe.eu [concawe.eu]

- 15. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]

- 16. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 17. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Guide: Aniline Phosphinate (Anilinium Hypophosphite) Toxicology & Ecotoxicity Profile

Executive Summary: The Molecular Hazard Profile

Aniline Phosphinate (CAS 82395-88-8), technically defined as Anilinium Hypophosphite , is an organophosphorus salt utilized primarily as a chemical intermediate and reducing agent. Its toxicological profile is governed by its rapid dissociation in physiological and environmental media, releasing Aniline —a potent methemoglobin-forming agent and probable human carcinogen—and Hypophosphorous acid .

This guide synthesizes the limited direct data on the salt with the extensive toxicological repository of its parent moieties, employing a Read-Across approach validated by the compound's dissociation kinetics at physiological pH.

Key Hazard Classifications (GHS):

-

Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).[1]

-

Target Organ Toxicity: STOT-RE 1 (Blood/Spleen - Methemoglobinemia).

-

Carcinogenicity/Mutagenicity: Category 2.[1]

-

Environmental: Aquatic Acute 1 (Very toxic to aquatic life).

Chemical Identity & Physicochemical Dissociation

Understanding the behavior of this compound requires analyzing its stability in aqueous systems. As a salt of a weak base (Aniline, pKa

| Property | Data | Relevance |

| IUPAC Name | Anilinium hypophosphite | Official nomenclature |

| CAS Number | 82395-88-8 | Unique Identifier |

| Molecular Formula | Stoichiometry 1:1 | |

| Solubility | High (Water) | Facilitates rapid aquatic dispersal |

| Dissociation (pH 7.4) | >99% Free Aniline | Systemic toxicity mimics free Aniline |

Mechanistic Dissociation Logic

At physiological pH (7.4), the equilibrium shifts heavily toward the free base form of aniline, which is lipophilic and readily crosses biological membranes.

Mammalian Toxicology: The Methemoglobinemia Pathway

The critical endpoint for this compound exposure is methemoglobinemia , a condition where iron in hemoglobin is oxidized from

Metabolic Activation Diagram

The following diagram illustrates the hepatic bioactivation of the dissociated aniline moiety into the toxic phenylhydroxylamine metabolite.

Figure 1: The dissociation of this compound leads to free aniline, which undergoes N-hydroxylation in the liver. The resulting N-phenylhydroxylamine oxidizes hemoglobin.

Toxicological Data Summary

| Endpoint | Value (Based on Aniline Eq.) | Classification |

| LD50 Oral (Rat) | 250 - 440 mg/kg | Toxic (Cat 3) |

| LD50 Dermal (Rabbit) | 820 - 1400 mg/kg | Toxic (Cat 3) |

| LC50 Inhalation (Rat) | ~1 mg/L (4h) | Toxic (Cat 3) |

| Sensitization | Positive (Guinea Pig) | Skin Sensitizer 1 |

| Carcinogenicity | Spleen tumors (Rat) | Carc. 2 (Suspected) |

| Genotoxicity | Positive (In vitro/In vivo) | Muta. 2 |

Scientific Insight: The carcinogenicity (splenic sarcoma) is secondary to chronic erythrocytic stress and iron overload in the spleen, a mechanism specific to high-dose aniline exposure.

Ecotoxicity & Environmental Fate

This compound poses a severe threat to aquatic ecosystems.[2] The phosphinate anion contributes to nutrient loading (eutrophication potential), while the aniline moiety exerts acute narcosis and chronic reproductive toxicity.

Aquatic Toxicity Data

| Organism | Species | Endpoint | Concentration | Hazard |

| Fish | Oncorhynchus mykiss | 96h LC50 | 8.2 - 10 mg/L | Toxic |

| Invertebrate | Daphnia magna | 48h EC50 | 0.16 mg/L | Very Toxic |

| Algae | Chlorella pyrenoidosa | 72h EC50 | 19 mg/L | Harmful |

| Bacteria | Activated Sludge | EC50 | >100 mg/L | Low inhibition |

Critical Note: Daphnia magna is the most sensitive species. The EC50 of 0.16 mg/L classifies the substance as Aquatic Acute 1 under GHS/CLP regulations.

Environmental Fate Diagram

Figure 2: Environmental fate showing rapid photolysis and biodegradation, minimizing persistence but not acute impact.

Experimental Protocols

For researchers handling this compound, two critical assays are required: one for biological monitoring (safety) and one for environmental compliance.

Protocol A: Methemoglobin Determination (Drabkin’s Method Adapted)

Purpose: Monitor occupational exposure or confirm acute toxicity mechanism. Principle: Conversion of MetHb to cyanomethemoglobin for spectrophotometric quantification.

-

Sampling: Collect 50

L whole blood (heparinized) from subject/animal. -

Lysis: Add blood to 2.0 mL of 0.1% Saponin solution to lyse RBCs.

-

Measurement 1 (Total Hb): Add 20

L of lysate to Drabkin’s reagent ( -

Measurement 2 (MetHb): Add 50

L of lysate to pH 6.8 phosphate buffer. Read Absorbance at 630 nm ( -

Cyanide Addition: Add 1 drop of neutral KCN to the MetHb cuvette (converts MetHb to CyanometHb, eliminating absorbance at 630 nm). Read again at 630 nm (

). -

Calculation:

(Where F is a calibration factor derived from 100% oxidized standard).

Protocol B: Daphnia magna Acute Immobilization Test (OECD 202)

Purpose: Verify ecotoxicity classification for regulatory compliance (REACH/TSCA).

-

Preparation: Prepare stock solution of this compound (100 mg/L) in ISO standard water. Adjust pH to 7.0–7.4 (crucial to standardize dissociation).

-

Dilution Series: Prepare 5 concentrations (geometric series, e.g., 0.01, 0.032, 0.1, 0.32, 1.0 mg/L).

-

Loading: Place 20 neonates (<24h old) per concentration, divided into 4 replicates of 5 daphnids each.

-

Exposure: Incubate at 20°C

1°C with a 16h:8h light:dark cycle. Do not feed during the 48h test. -

Observation: Check immobilization at 24h and 48h. "Immobilization" is defined as inability to swim within 15 seconds after gentle agitation.

-

Analysis: Calculate EC50 using Probit analysis. Validity criterion: Control mortality

10%.

Risk Management & Handling

Self-Validating Safety System:

-

Engineering Controls: All weighing/handling must occur in a Class II Biosafety Cabinet or Fume Hood to prevent inhalation of dusts.

-

PPE: Nitrile gloves (0.11 mm) are insufficient due to aniline permeation. Use Laminate film (Silver Shield) or double-gloved Nitrile/Neoprene.

-

Decontamination: Do NOT use bleach (hypochlorite) directly on large spills, as it may react with aniline to form chloroanilines (more toxic). Use dilute acetic acid to solubilize, followed by absorption with sand/vermiculite.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11446491, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier - Anilinium Hypophosphite: GHS Classification and Labelling. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Aniline: Hazard Summary and Toxicological Profile. Integrated Risk Information System. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Medical Management Guidelines for Aniline. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Aniline Phosphinate Derivatives

Part 1: Executive Summary & Scientific Rationale

Introduction

-Aminophosphinates are structural bio-isosteres ofTraditional thermal synthesis (refluxing in toluene/benzene) suffers from prolonged reaction times (12–24 hours), low yields, and the requirement for moisture-sensitive Lewis acid catalysts. This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach for generating aniline-derived aminophosphinates. By leveraging dielectric heating, we achieve reaction completion in minutes with higher purity, often eliminating the need for solvents or catalysts.

Mechanism of Action

The synthesis follows the Kabachnik-Fields (KF) reaction, a three-component condensation of an amine (aniline), a carbonyl (aldehyde), and a hydro-phosphoryl compound (H-phosphinate).[2][3][4]

-

Imine Formation: The aniline and aldehyde condense to form a Schiff base (imine), releasing water.

-

Hydrophosphinylation: The H-phosphinate tautomerizes to its active trivalent form (P-OH) and attacks the imine carbon (nucleophilic addition).

-

Microwave Effect: MW irradiation selectively heats the polar transition states and intermediates (imine), accelerating the rate-limiting P-C bond formation step significantly compared to convective heating.

Figure 1: Mechanistic pathway of the microwave-assisted Kabachnik-Fields reaction. MW irradiation specifically accelerates the dehydration and the nucleophilic addition steps.

Part 2: Detailed Experimental Protocol

Materials & Equipment[3][4][5]

-

Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic ovens are unsuitable due to lack of temp/pressure control.

-

Reaction Vessel: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE caps.

-

Reagents:

-

Aniline derivative (1.0 equiv)

-

Benzaldehyde derivative (1.0 equiv)

-

Ethyl phenyl-H-phosphinate (1.0 - 1.2 equiv) [Specific for phosphinates]

-

Optional: Catalyst (e.g., Mg(ClO4)2, 5 mol%) if substrates are deactivated.

-

Step-by-Step Workflow

1. Preparation

-

Weigh the Aniline (1.0 mmol) and Aldehyde (1.0 mmol) directly into the MW vial.

-

Add Ethyl phenyl-H-phosphinate (1.1 mmol).

-

Solvent Check: For liquid anilines/aldehydes, run neat (solvent-free). If solids, add minimal Ethanol (0.5 - 1.0 mL) to create a slurry.

-

Add a magnetic stir bar and cap the vial.

2. Microwave Irradiation[1][2][3][4][5][6][7][8][9][10][11]

-

Pre-stir: Stir for 30 seconds at room temperature to mix.

-

Program: Set the reactor to Dynamic Mode .

-

Temperature: 90°C - 100°C

-

Hold Time: 10 - 15 minutes

-

Pressure Limit: 250 psi (safety cutoff)

-

Power: Max 150W (system will modulate power to maintain temp).

-

-

Start: Execute the method. Ensure active cooling (compressed air) is enabled after the run.

3. Workup & Isolation

-

Allow the vial to cool to <50°C.

-

Solid Products: If the product precipitates upon cooling, add cold diethyl ether (2 mL), filter, and wash with ether.

-

Oily Products: Dissolve the crude mixture in Ethyl Acetate (10 mL). Wash with saturated NaHCO3 (2 x 5 mL) to remove unreacted acid/phosphinate. Dry over Na2SO4 and concentrate in vacuo.

4. Characterization

-

1H NMR: Look for the characteristic doublet of the methine proton (P-C-H ) around 4.5–5.5 ppm (

coupling). -

31P NMR: Crucial for validation. Phosphinates typically appear around 30–45 ppm . (Distinct from phosphonates which are ~20 ppm).

Figure 2: Operational workflow for the synthesis and isolation of aniline phosphinate derivatives.

Part 3: Optimization & Troubleshooting Guide

Optimization Parameters

The following table summarizes the effects of critical variables based on field data.

| Parameter | Recommended Range | Effect on Reaction |

| Temperature | 80°C – 110°C | <80°C: Incomplete conversion. >120°C: Risk of degradation/oxidation of aniline. |

| Solvent | Solvent-Free (Neat) | Neat: Highest MW absorption efficiency. Ethanol: Good for solid reagents. Toluene: Poor MW absorber (avoid). |

| Catalyst | None or Lewis Acid | Electron-rich anilines: No catalyst needed. Electron-poor anilines: Add 5% Mg(ClO4)2 or SiO2-SO3H. |

| Stoichiometry | 1.1 - 1.2 eq Phosphinate | Slight excess of P-component drives the equilibrium toward the product. |

Troubleshooting (Self-Validating)

-

Low Yield / Unreacted Aldehyde:

-

Diagnosis: Imine formation is the bottleneck.

-

Fix: Pre-irradiate Aniline + Aldehyde for 2 mins before adding the phosphinate to ensure Schiff base formation.

-

-

Product is an Oil/Sticky Gum:

-

Diagnosis: Common with long alkyl chains.

-

Fix: Triturate with n-hexane or pentane to induce crystallization. If that fails, convert to the hydrochloride salt by bubbling HCl gas through an ether solution.

-

-

Oxidation Byproducts:

-

Diagnosis: Darkening of reaction mixture (aniline oxidation).

-

Fix: Purge the vial with Nitrogen/Argon before capping.

-

References

-

Microwave-Assisted Synthesis of Aminophosphonates. BenchChem Application Notes. Retrieved from

-

Microwave-Assisted Synthesis of α-Aminophosphonates and Related Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from

-

Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. MDPI Molecules. Retrieved from

-

Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. MDPI Current Organic Chemistry. Retrieved from

-

Synthesis and Biological Applications of Phosphinates and Derivatives. Topics in Current Chemistry. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Microwave Assisted One-pot Synthesis of Novel α-Aminophosphonates and heir Biological Activity -Bulletin of the Korean Chemical Society [koreascience.kr]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Note: Kinetic Profiling of Serine Proteases using Phenylphosphinate Transition-State Analogues

This Application Note and Protocol is designed for researchers in drug discovery focusing on Transition-State Analogue (TSA) inhibitors .

While "Aniline Phosphinate" (CAS 82395-88-8) exists as a chemical reagent (often used in palladium-catalyzed couplings), in the context of enzyme inhibition and drug development , the term refers to the class of (Aminoalkyl)phenylphosphinates and Aminophenylphosphinates . These compounds are potent, slow-binding transition-state analogues targeting Serine Proteases (e.g., Elastase, Chymotrypsin) and Metalloproteases .

This guide focuses on the kinetic characterization of Phenylphosphinate-based inhibitors , utilizing the structural "aniline" (aminophenyl) scaffold to mimic the P1/P1' residues of the substrate.

Introduction & Mechanistic Basis[1]

Phosphinate-based inhibitors represent a "gold standard" in rational drug design. Unlike standard competitive inhibitors that bind to the free enzyme, phosphinates are designed as Transition-State Analogues (TSAs) . They mimic the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.

The "Aniline" Phosphinate Scaffold

In the context of protease inhibition, the "aniline" moiety (or phenyl-amino group) serves two critical functions:

-

Hydrophobic Collapse: The phenyl ring occupies the S1 or S1' specificity pocket of the enzyme (e.g., Chymotrypsin, Neutrophil Elastase).

-

Electronic Modulation: The phosphorus atom is inherently electrophilic. When an active site nucleophile (e.g., Serine-OH in serine proteases) attacks the phosphorus, it forms a stable, pseudo-covalent tetrahedral adduct that mimics the transition state but cannot collapse to release products.

Why Phosphinates?

-

High Potency: They often exhibit

values in the nanomolar or picomolar range. -

Slow-Binding Kinetics: Due to the significant conformational change required to accommodate the tetrahedral mimic, these inhibitors often display time-dependent inhibition, a desirable trait for extending drug residence time (

).

Experimental Design: The Self-Validating Protocol

To ensure data integrity (Trustworthiness), this protocol uses a Progress Curve Analysis method rather than a simple endpoint

Core Principles:

-

Continuous Monitoring: Measure product formation over time to capture the onset of inhibition.

-

Solvent Control: DMSO concentration must be kept constant (<5%) to prevent enzyme denaturation.

-

Substrate Competition: The assay is run at

to balance signal intensity with sensitivity to competitive inhibition.

Materials & Reagents

| Component | Specification | Purpose |

| Enzyme | Human Neutrophil Elastase (HNE) or Chymotrypsin | Target Protease (Lyophilized, high purity) |

| Substrate | Fluorogenic Peptide (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) | Reporter substrate (Release of AMC fluorophore) |

| Inhibitor | Phenylphosphinate Derivative (e.g., Cbz-ValP(Ph)-OPh) | Test Compound (The "this compound" analogue) |

| Assay Buffer | 100 mM HEPES, 500 mM NaCl, 0.01% Brij-35, pH 7.5 | Maintains physiological pH and ionic strength |

| Control | PMSF (Phenylmethylsulfonyl fluoride) | Positive control for irreversible inhibition |

| Detection | Fluorescence Plate Reader | Ex: 360 nm / Em: 460 nm |

Detailed Protocol: Kinetic Characterization

Phase 1: Reagent Preparation

-

Enzyme Stock: Reconstitute lyophilized enzyme in Assay Buffer to a concentration of 1

M. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. -

Substrate Stock: Dissolve the fluorogenic peptide in 100% DMSO to 10 mM.

-

Inhibitor Stock: Dissolve the Phenylphosphinate inhibitor in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in DMSO.

Phase 2: The "Jump-Dilution" Continuous Assay

This method allows simultaneous determination of initial velocity (

-

Plate Setup: Use a black 96-well or 384-well non-binding surface plate.

-

Inhibitor Addition: Add 2

L of Inhibitor dilution (or DMSO control) to respective wells. -

Enzyme Addition: Dilute Enzyme Stock to 20 nM in Assay Buffer. Add 88

L of diluted enzyme to the wells.-

Critical Step: Incubate for 10 minutes at 25°C to allow temperature equilibration (and initial binding if testing for rapid equilibrium).

-

-

Reaction Initiation: Add 10

L of Substrate (diluted to 10x final concentration, e.g., 500 -

Data Acquisition: Immediately place in the plate reader.

-

Mode: Kinetic

-

Duration: 60 minutes

-

Interval: 30-60 seconds

-

Mixing: Shake for 5 seconds before first read.

-

Phase 3: Data Analysis (The Method)

For slow-binding inhibitors like phosphinates, the product (

Steps:

-

Fit Progress Curves: Use non-linear regression (GraphPad Prism or SigmaPlot) to fit the data to the equation above.

-

: Initial velocity (slope at

-

: Steady-state velocity (slope at

-

: Apparent first-order rate constant for the transition from

-

: Initial velocity (slope at

-

Determine Mechanism:

-

If

, the inhibition is Irreversible . -

If

, the inhibition is Reversible (Slow-binding) .

-

-

Calculate Constants:

-

Plot

vs. -

For a one-step mechanism: Linear relationship.

-

For a two-step mechanism (induced fit): Hyperbolic relationship.

-

Mechanistic Visualization

The following diagram illustrates the structural mimicry and the kinetic pathway of Phenylphosphinate inhibition.

Figure 1: Kinetic pathway showing the competition between substrate hydrolysis and the formation of the stable Enzyme-Phosphinate (E-I*) adduct.

Data Presentation & Interpretation

When reporting results for Phenylphosphinate inhibitors, summarize kinetic parameters as follows:

| Parameter | Definition | Significance in Drug Dev |

| Concentration inhibiting 50% activity after 30 min | Preliminary potency indicator. Time-dependent for phosphinates. | |

| Association rate constant | Indicates how fast the drug finds the target. | |

| Dissociation rate constant | Critical: Determines residence time ( | |

| Inhibition Constant | Thermodynamic affinity. For 2-step inhibitors, |

Troubleshooting Guide:

-

Problem: No time-dependence observed.

-

Cause: Inhibitor binds too fast (rapid equilibrium) or is a weak competitive inhibitor.

-

Solution: Pre-incubate enzyme and inhibitor for varying times (0, 15, 30, 60 min) before adding substrate to check for "IC50 shift".

-

-

Problem: Signal decay in control wells.

-

Cause: Enzyme instability or photobleaching.

-

Solution: Add 0.01% BSA or Brij-35 to buffer; minimize light exposure.

-

References

-

Boduszek, B., Brown, A. D., & Powers, J. C. (1994). alpha-Aminoalkylphosphonate di(chlorophenyl) esters and (alpha-aminoalkyl)phenylphosphinate phenylesters as inhibitors of serine proteases.[2] Journal of Enzyme Inhibition, 8(3), 147–158.[2]

-

Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750.

-

Mucha, A., et al. (2010). Phosphinic acid analogues of GABA: highly potent and selective inhibitors of GABA-AT. Bioorganic & Medicinal Chemistry, 18(16), 5765-5773.

-